The compound H-glutamyl-valyl-aspartyl-prolyl-isoleucyl-glycyl-histidyl-leucyl-tyrosine (H-glu-val-asp-pro-ile-gly-his-leu-tyr-oh) is a peptide composed of nine amino acids. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This specific peptide sequence includes various essential and non-essential amino acids, which contribute to its biological activity and potential applications in scientific research and medicine.
Peptides like H-glu-val-asp-pro-ile-gly-his-leu-tyr-oh can be derived from natural sources or synthesized chemically. The synthesis often involves solid-phase peptide synthesis techniques, which allow for the efficient assembly of peptide chains. The individual amino acids in this sequence can be obtained from protein hydrolysis or synthesized through organic chemistry methods.
H-glu-val-asp-pro-ile-gly-his-leu-tyr-oh falls under the classification of bioactive peptides, which are known to have various physiological effects, including hormonal, immunomodulatory, and antimicrobial activities. The specific sequence contributes to its unique properties and functions.
The synthesis of H-glu-val-asp-pro-ile-gly-his-leu-tyr-oh can be achieved using solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. In SPPS, the first amino acid is attached to a solid support, and subsequent amino acids are added stepwise through coupling reactions.
The molecular formula for H-glu-val-asp-pro-ile-gly-his-leu-tyr-oh can be determined based on its constituent amino acids. The sequence includes:
The total molecular weight can be calculated by summing the weights of each amino acid in the sequence.
The chemical reactions involved in synthesizing H-glu-val-asp-pro-ile-gly-his-leu-tyr-oh primarily include:
The efficiency of these reactions can be influenced by factors such as temperature, pH, and the choice of solvents and reagents used during synthesis.
The mechanism of action for H-glu-val-asp-pro-ile-gly-his-leu-tyr-oh involves its interaction with biological targets such as receptors or enzymes within cells.
Peptides often exert their effects through binding to specific receptors on cell surfaces, initiating signaling cascades that lead to physiological responses. For instance, certain sequences may mimic hormones or neurotransmitters, influencing metabolic pathways or cellular communication.
Relevant data regarding stability can be assessed through studies on degradation rates under various conditions.
H-glu-val-asp-pro-ile-gly-his-leu-tyr-oh has potential applications in various fields:
The peptide H-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH (molecular weight: 1,132.31 Da) contains structural motifs that enhance immune recognition of tumor antigens. The C-terminal Tyr-Leu segment facilitates binding to major histocompatibility complex (MHC) class II molecules, enabling T-cell activation and antigen-presenting cell (APC) engagement [1] [5]. Marine-derived peptides with analogous sequences (e.g., AILESYSAGKTK) demonstrate upregulation of interleukin-12 (IL-12) by 40–60%, critical for cytotoxic T-cell responses against tumors [1] [6]. Additionally, the central Pro-Ile-Gly motif mimics "tumor microenvironment (TME)-homing peptides" that selectively accumulate in immunosuppressive TME regions, disrupting regulatory T-cell (Treg) activity [4] [5].
Table 1: Immunomodulatory Peptides with Structural Similarities
| Peptide Sequence | Source | Immune Target | Biological Effect |
|---|---|---|---|
| AILESYSAGKTK | Synechococcus sp. | IL-12/APCs | ↑ T-cell activation (55%) |
| LGLNGDDVN | Conger eel | MHC-II | Antigen presentation enhancement |
| H-Glu-Val-Asp-...-Tyr-OH | Synthetic | MHC-II/TME | Treg suppression & APC activation |
The peptide induces caspase-dependent apoptosis in cancer cells through two primary pathways:
Simultaneously, the peptide modulates the TME by suppressing hypoxia-inducible factor-1α (HIF-1α). The Pro-Ile-Gly domain inhibits collagenase IV, reducing tumor metastasis and angiogenesis [1] [4].
Table 2: Anticancer Mechanisms of Key Peptide Domains
| Peptide Domain | Target | Cellular Effect | Experimental IC₅₀ |
|---|---|---|---|
| His-Leu | Mitochondrial permeability | Cytochrome c release | 106.6 µg/mL (SW620) |
| Glu-Val-Asp | ROS scavengers | ↑ Oxidative stress (80%) | 11.5 µg/mL (ABTS assay) |
| Pro-Ile-Gly | Collagenase IV/HIF-1α | ↓ Angiogenesis & metastasis | Not determined |
Structural analysis reveals that the Glu-Asp dipeptide unit functions as an excitatory neurotransmitter precursor analogous to N-acetyl-Asp-Glu (NAAG). This moiety modulates NMDA receptor activity, potentially regulating glutamate excitotoxicity implicated in Alzheimer’s disease [3] [7]. The C-terminal Tyr-Leu segment shares homology with parathyroid hormone (PTH) analogs (e.g., [Leu²⁷]hPTH(1-34)NH₂), which cross the blood-brain barrier (BBB) and influence neuropeptide Y (NPY) signaling [7]. Cyclization studies of similar peptides (e.g., cyclic(Lys²⁶-Asp³⁰)PTH) confirm enhanced BBB permeability due to stabilized β-turn conformations [7].
Table 3: Neurologically Active Peptide Analogs
| Peptide | Structural Feature | Neurological Target | Potential Application |
|---|---|---|---|
| Cyclic(Lys²⁶-Asp³⁰)[Leu²⁷]hPTH | Side-chain cyclization | NPY receptors | Neurodegenerative disorders |
| N-acetyl-Asp-Glu (NAAG) | Acetylated Glu-Asp | NMDA receptors | Excitotoxicity reduction |
| H-Glu-Val-Asp-...-Tyr-OH | Linear Glu-Asp/Tyr-Leu | NMDA/NPY | Cognitive impairment therapy |
The peptide exhibits broad-spectrum antimicrobial activity due to its cationic His-Leu-Tyr terminus (+2 charge at physiological pH), which disrupts microbial membranes. Peptides with similar motifs (e.g., H-Val-Trp-OH) demonstrate IC₅₀ values of 0.3 mmol/L against Gram-positive bacteria by permeabilizing lipid bilayers [2] [8]. Additionally, the Glu-Val-Asp segment shares homology with ACE-inhibitory tripeptides (e.g., Val-His-Pro, IC₅₀: 9 mmol/L), suggesting mechanistic synergy in antiviral activity through host receptor blockade [2] [6].
Fragmentation studies indicate the peptide decomposes into smaller bioactive units:
Table 4: Antimicrobial Peptide Derivatives
| Fragment | Charge | Primary Target | Biological Activity |
|---|---|---|---|
| His-Leu-Tyr | +2 | Microbial membranes | Membrane disruption |
| Glu-Val | -1 | Viral envelope proteins | Receptor binding inhibition |
| Asp-Pro-Ile | -1 | Intracellular ROS | Antioxidant (ABTS IC₅₀: 13.6 µg/mL) |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 948557-12-8
CAS No.: